molecular formula C7H12O2 B8609627 3-(Hydroxymethyl)-4-methylpent-4-en-2-one CAS No. 61345-91-3

3-(Hydroxymethyl)-4-methylpent-4-en-2-one

Cat. No.: B8609627
CAS No.: 61345-91-3
M. Wt: 128.17 g/mol
InChI Key: GRSVJLFQCOOFSN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methylpent-4-en-2-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

61345-91-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-(hydroxymethyl)-4-methylpent-4-en-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)7(4-8)6(3)9/h7-8H,1,4H2,2-3H3

InChI Key

GRSVJLFQCOOFSN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CO)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction is carried out at temperatures between 20° and 130° C. The reaction time is, for example, 3 hours at 30° C and a few minutes at 100° C. Advantageously, the mesityl oxide and catalyst are initially introduced and formaldehyde is metered in. The 2-methyl-3-hydroxymethyl-pent-1-en-4-one can be isolated from the reaction mixture by, for example, distillation, advantageously after neutralising the basic catalyst.
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Synthesis routes and methods II

Procedure details

contacting mesityl oxide with formaldehyde in the presence of 0.1 to 10 mol percent of a bicyclic amidine per mol of mesityl oxide whereby to obtain 2-methyl-3-hydroxymethyl-pent-1-en-4-one; and
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[Compound]
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bicyclic amidine
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Synthesis routes and methods III

Procedure details

30 g (1 mol) of paraformaldehyde were added to a mixture of 490 g (5 mols) of mesityl oxide and 15.2 g (0.1 mol) of 1,8-diazabicyclo[5.4.0]undec-7-ene over the course of 2 - 3 hours at 30° C. After completion of the addition of formaldehyde, the reaction mixture was stirred for about a further hour, then cooled to 0° C and neutralised with dilute hydrochloric acid. The organic phase was separated off and the aqueous phase was repeatedly extracted with methylene chloride. The combined organic phases were dried with zeolite, filtered off and then freed from methylene chloride. The residue (506 g) was fractionally distilled in a high vacuum at about 0.1 - 1 mm Hg. Thereby, 431 g of mesityl oxide were recovered. As a further fraction, 47 g of crude product of boiling point 45° - 85° C/l mm Hg were obtained. A further fractional distillation of this crude product gave 35.5 g of 2-methyl-3-hydroxymethyl-pent-1-en-4-one of boiling point 50° - 52° C/0.2 mm Hg (yield: 78%, relative to mesityl oxide converted), in the form of a colourless liquid.
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490 g
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15.2 g
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